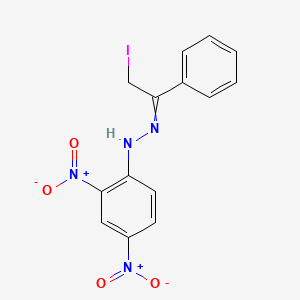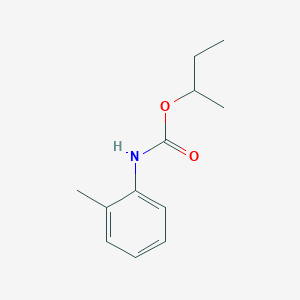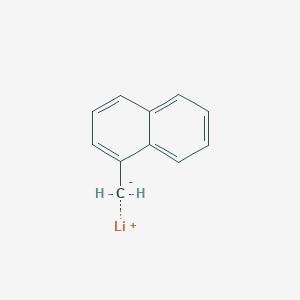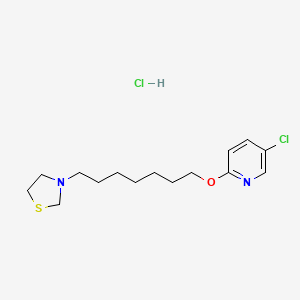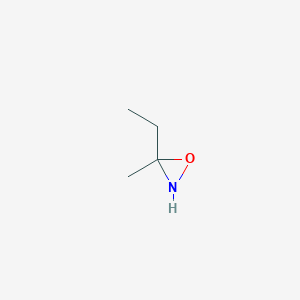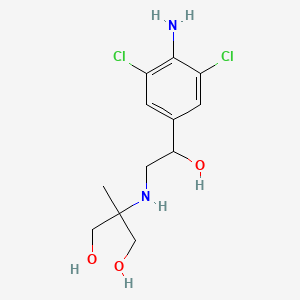![molecular formula C25H53NO3 B14668013 2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 45300-56-9](/img/structure/B14668013.png)
2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound characterized by the presence of a long alkyl chain (octadecyloxy group) attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups. This compound is part of a class of chemicals known for their surfactant properties, making them useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves the following steps:
Alkylation: The initial step involves the alkylation of a propylamine with an octadecyloxy halide under basic conditions to form the intermediate 3-(octadecyloxy)propylamine.
Ethanolamine Addition: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol groups, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions (temperature, pressure, and pH) can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of 2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic ethan-1-ol groups interact with polar substances. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, potentially altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Decyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Dodecyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
Compared to its shorter-chain analogs, 2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) has a longer hydrophobic chain, which enhances its ability to interact with and stabilize larger non-polar molecules. This makes it particularly useful in applications requiring strong surfactant properties, such as in the formulation of emulsions and drug delivery systems.
Properties
CAS No. |
45300-56-9 |
|---|---|
Molecular Formula |
C25H53NO3 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(3-octadecoxypropyl)amino]ethanol |
InChI |
InChI=1S/C25H53NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-29-25-18-19-26(20-22-27)21-23-28/h27-28H,2-25H2,1H3 |
InChI Key |
IHZZXCSYROWQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
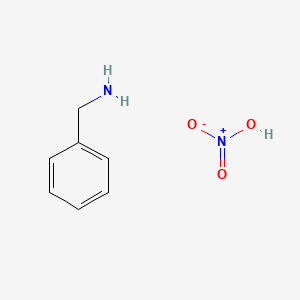
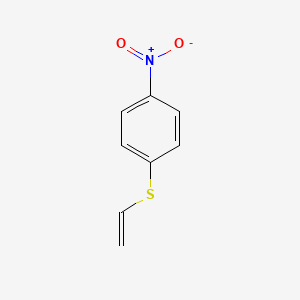
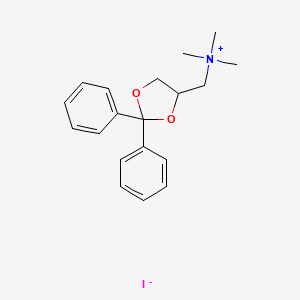

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
